Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate
Brand Name: Vulcanchem
CAS No.: 100758-46-1
VCID: VC17237559
InChI: InChI=1S/C7H6N2O3S2.K/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C7H5KN2O3S2
Molecular Weight: 268.4 g/mol

Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate

CAS No.: 100758-46-1

Cat. No.: VC17237559

Molecular Formula: C7H5KN2O3S2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate - 100758-46-1

Specification

CAS No. 100758-46-1
Molecular Formula C7H5KN2O3S2
Molecular Weight 268.4 g/mol
IUPAC Name potassium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate
Standard InChI InChI=1S/C7H6N2O3S2.K/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1
Standard InChI Key FUTUORWWLGMXLC-UHFFFAOYSA-M
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.[K+]

Introduction

Molecular Structure and Physicochemical Properties

The compound features a benzimidazole backbone—a bicyclic system comprising fused benzene and imidazole rings—substituted at the 2-position with a thioxo (C=S\text{C=S}) group and at the 5-position with a sulfonate (SO3-\text{SO}_3^-) group. The potassium counterion enhances solubility in polar solvents, a critical property for pharmaceutical formulations. Key physicochemical parameters include:

PropertyValue
CAS Number100758-46-1
Molecular FormulaC7H5KN2O3S2\text{C}_7\text{H}_5\text{KN}_2\text{O}_3\text{S}_2
Molecular Weight268.4 g/mol
Functional GroupsThioxo, sulfonate, benzimidazole

The thioxo group introduces electron-withdrawing effects, altering the electronic distribution of the benzimidazole ring, while the sulfonate group contributes to hydrophilicity and salt formation.

Synthetic Methodologies

Cyclization of Enaminones

A notable synthesis route involves the cyclization of enaminones derived from dimedone (5,5-dimethylcyclohexane-1,3-dione). Reacting dimedone with o-phenylenediamine derivatives in ethanol yields enaminones, which subsequently undergo treatment with carbon disulfide (CS2\text{CS}_2) in dimethyl sulfoxide (DMSO) catalyzed by pyridine. This method selectively forms the benzimidazole-2-thione skeleton via intramolecular nucleophilic attack at the secondary amine nitrogen, avoiding competing pathways that produce larger heterocycles .

Functionalization of Benzimidazole Precursors

Alternative approaches involve modifying preformed benzimidazole derivatives. Introducing the sulfonate group typically employs sulfonation reactions under controlled conditions, followed by potassium salt formation to enhance stability. These methods emphasize modularity, enabling tailored substitutions for specific applications.

Applications in Medicinal and Industrial Chemistry

Pharmaceutical Development

The sulfonate group improves aqueous solubility, making the compound a candidate for drug formulations requiring high bioavailability. Its benzimidazole core is a privileged structure in pharmaceuticals, featured in antiparasitic (e.g., albendazole) and antiviral agents.

Organic Synthesis

The compound serves as a building block for synthesizing complex heterocycles. For example, its thioxo group participates in nucleophilic substitution reactions, enabling the construction of sulfur-containing macrocycles .

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, the compound is compared to related benzimidazole derivatives:

CompoundStructural FeaturesKey Differences
BenzimidazoleBasic bicyclic coreLacks thioxo/sulfonate groups
2-MercaptobenzimidazoleThiol (-SH) at position 2Higher acidity, redox activity
5-Sulfobenzoic acid derivativesSulfonate groupAbsence of benzimidazole core

The integration of both thioxo and sulfonate groups in Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate distinguishes it from analogs, offering a balance of reactivity and solubility.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using computational modeling and crystallography.

  • Synthetic Optimization: Develop greener methodologies (e.g., solvent-free reactions) to improve yield and sustainability .

  • Therapeutic Exploration: Evaluate efficacy in disease models, particularly infections and oncology.

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